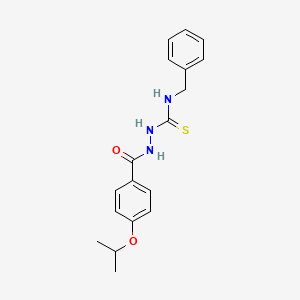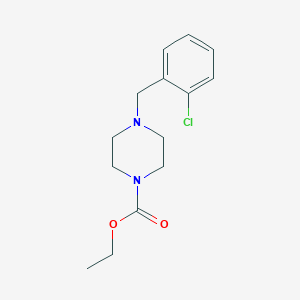![molecular formula C13H7BrClN3O B5798398 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The exact mechanism of action of 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This leads to the disruption of the normal functioning of the cell, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can exert various biochemical and physiological effects on the body. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its versatility. It can be used in various assays to study different cellular processes. However, the compound also has some limitations. It is highly reactive and can easily degrade under certain conditions. Additionally, its solubility can be an issue, making it difficult to use in certain experiments.
Future Directions
There are several future directions that researchers can take when studying 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its antimicrobial activity and its potential as an alternative to traditional antibiotics. Additionally, researchers can study the compound's mechanism of action in more detail to gain a better understanding of how it works and how it can be used in various applications.
Synthesis Methods
The synthesis of 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been achieved using different methods. One of the methods involves the reaction of 2-chloro-5-bromoaniline with ethyl oxalyl chloride to form 5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazole. The resulting compound is then reacted with pyridine to form 3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Scientific Research Applications
3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential use in scientific research. The compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
properties
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O/c14-9-3-4-11(15)10(6-9)13-17-12(18-19-13)8-2-1-5-16-7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVXETLTSWVSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)

![N-(tert-butyl)-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5798357.png)
![5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5798363.png)

![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)

![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
